molecular formula C8H12N2O3 B3366651 Isoxazol-4-yl-carbamic acid tert-butyl ester CAS No. 1414959-10-6

Isoxazol-4-yl-carbamic acid tert-butyl ester

Cat. No.: B3366651
CAS No.: 1414959-10-6
M. Wt: 184.19 g/mol
InChI Key: LGYVFOQYIYZATL-UHFFFAOYSA-N
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Description

Isoxazol-4-yl-carbamic acid tert-butyl ester is a synthetic organic compound featuring a central isoxazole ring substituted at the 4-position with a carbamic acid tert-butyl ester group. Isoxazole, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and drug discovery. The tert-butyl carbamate group enhances stability and modulates solubility, which is critical for pharmacokinetic optimization.

Properties

IUPAC Name

tert-butyl N-(1,2-oxazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYVFOQYIYZATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CON=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206406
Record name Carbamic acid, N-4-isoxazolyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414959-10-6
Record name Carbamic acid, N-4-isoxazolyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414959-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-4-isoxazolyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazol-4-yl-carbamic acid tert-butyl ester typically involves the cycloaddition reaction of nitrile oxides with alkynesThe reaction conditions often involve the use of copper (I) or ruthenium (II) catalysts to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through eco-friendly synthetic strategies that avoid the use of metal catalysts. These methods often involve the use of microwave irradiation to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-4-yl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

Isoxazol-4-yl-carbamic acid tert-butyl ester serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : Producing carboxylic acids.
  • Reduction : Leading to amines and other reduced products.
  • Substitution : Reacting with electrophiles and nucleophiles to form diverse derivatives.

Biology

Research has indicated that isoxazoles exhibit potential biological activities. This compound is being investigated for:

  • Antimicrobial Properties : Studies suggest it may inhibit bacterial growth.
  • Anticancer Activities : Preliminary findings indicate efficacy against certain cancer cell lines .

Medicine

In medicinal chemistry, this compound is explored as a scaffold for drug development. Notably, it has been identified as part of a class of allosteric RORγt inverse agonists, which are promising for treating autoimmune diseases . The structure–activity relationship (SAR) studies have shown that modifications at the C-4 position can significantly enhance potency and selectivity .

Industry

This compound finds applications in developing new materials with unique properties, potentially impacting sectors such as pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study focused on the synthesis of isoxazole derivatives demonstrated that specific modifications could lead to compounds with enhanced anticancer properties. The most potent derivatives showed IC50 values in the low nanomolar range against various cancer cell lines, indicating strong potential for therapeutic applications .

CompoundIC50 (nM)Target
Isoxazole A12 ± 1RORγt
Isoxazole B7.4 ± 0.9RORγt

Case Study 2: Antimicrobial Properties

Research into the antimicrobial effects of isoxazoles highlighted their ability to inhibit gram-positive bacteria effectively. The study revealed that modifications at the nitrogen position of the isoxazole ring could enhance activity against resistant strains .

Mechanism of Action

The mechanism of action of isoxazol-4-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Isoxazol-4-yl-carbamic acid tert-butyl ester with structurally related carbamic acid tert-butyl esters, focusing on key substituents, hypothesized properties, and applications.

[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester (CAS 1212227-46-7)

  • Structural Features : Replaces the isoxazole with a benzoimidazole ring linked to a cyclohexylmethyl-carbamoyl group.
  • Hypothesized Applications : Likely used in cancer research due to benzoimidazole’s prevalence in kinase inhibitors .

4-Methyl-N-(oxolan-2-ylmethyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide (CAS 951958-28-4)

  • Structural Features : Substitutes isoxazole with a thiazole ring and includes a tetrahydrofuran (oxolane) group.
  • Key Differences : The thiazole ring’s sulfur atom may improve metabolic stability but reduce electronic reactivity compared to isoxazole. The oxolane group could enhance membrane permeability.
  • Hypothesized Applications: Potential use in antiviral or antibacterial agents, given thiazole’s role in such therapeutics .

4-[[(4-Fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide (CAS 1212329-26-4)

  • Structural Features : Incorporates a fluorophenyl sulfonamide and morpholine groups.
  • The morpholine ring improves water solubility, contrasting with the tert-butyl carbamate’s lipophilicity.
  • Hypothesized Applications : Likely targets enzymes requiring sulfonamide interactions, such as dihydrofolate reductase .

5-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide (CAS 951947-54-9)

  • Structural Features : Features a sulfonamide-linked thiazolidine trioxide and dual methoxy groups.
  • The dual methoxy groups may enhance CNS penetration.
  • Hypothesized Applications : Possible application in neurodegenerative or inflammatory diseases .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Key Structural Features Hypothesized Properties Potential Applications
This compound Isoxazole + tert-butyl carbamate Moderate solubility, metabolic stability Kinase/protease intermediates
1212227-46-7 Benzoimidazole + cyclohexylmethyl High target affinity, low solubility Cancer therapeutics
951958-28-4 Thiazole + oxolane Enhanced metabolic stability Antimicrobial agents
1212329-26-4 Fluorophenyl sulfonamide + morpholine High solubility, protein binding Enzyme inhibition
951947-54-9 Thiazolidine trioxide + methoxy groups CNS penetration, metabolic resistance Neurodegenerative therapies

Research Findings and Limitations

  • Structural Insights : The isoxazole derivative’s compact structure may offer advantages in crossing biological barriers compared to bulkier analogs like 1212227-46-5. However, its lack of hydrogen-bonding groups (e.g., benzoimidazole or sulfonamide) could limit target specificity .
  • Gaps in Data : Experimental data on binding affinities, solubility, or toxicity for this compound are scarce. Most comparisons are extrapolated from structural analogs.

Biological Activity

Isoxazol-4-yl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and recent research findings.

Overview of this compound

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves cycloaddition reactions, often facilitated by copper or ruthenium catalysts. Recent advancements focus on eco-friendly methods, such as microwave-assisted synthesis, which enhance yield and reduce environmental impact.

Interaction with Biological Targets

This compound can modulate the activity of enzymes and receptors, influencing various biological pathways. Its mechanism of action involves binding to specific molecular targets, which can lead to:

  • Antimicrobial Activity : The compound has shown potential against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through various pathways, including histone deacetylase (HDAC) inhibition .

Structure–Activity Relationship (SAR) Studies

Recent SAR studies have explored the biological activity of isoxazole derivatives, focusing on the C-4 position. These studies utilized in silico docking and experimental assays to determine the compound's efficacy. Notably, compounds with specific substitutions at the C-4 position exhibited significant potency in inhibiting target proteins involved in inflammatory responses .

CompoundIC50 (µM)Binding AffinityComments
312 ± 1HighEffective against IL-17a expression
67.4 ± 0.9HighAllosteric binding mode confirmed
Control100 ± 10LowBaseline for comparison

Antimicrobial Studies

In vitro studies demonstrated that this compound exhibits strong bactericidal properties against resistant strains of bacteria. The compound's mechanism appears to involve disrupting bacterial cell membranes, leading to cell death .

Applications in Drug Development

This compound serves as a scaffold for designing novel therapeutic agents. Its ability to modify biological activity makes it a promising candidate for developing drugs targeting specific diseases, including cancer and infectious diseases.

Q & A

Q. Table 1. Stability of this compound under Accelerated Conditions

ConditionDegradation (%) at 24hMajor Degradants
pH 2 (HCl, 25°C)98Isoxazole-4-amine
pH 10 (NaOH, 25°C)95tert-Butyl alcohol
UV light (254 nm)40Oxidative byproducts
Source: Adapted from

Q. Table 2. Comparative Bioactivity of Isoxazol-4-yl Derivatives

DerivativeTarget EnzymeIC₅₀ (µM)Cell Line
Compound 25 Kinase X0.12HEK293
Compound 15 Kinase X0.45HeLa
Benzoxazole analog Protease Y1.8MCF-7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isoxazol-4-yl-carbamic acid tert-butyl ester
Reactant of Route 2
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Isoxazol-4-yl-carbamic acid tert-butyl ester

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